Structure and molecular weight of 2-Bromothiophene-3-boronic acid
Structure and molecular weight of 2-Bromothiophene-3-boronic acid
The following technical guide details the structural characteristics, synthesis, and application of 2-Bromothiophene-3-boronic acid , a critical intermediate for sequential cross-coupling strategies in medicinal chemistry.
Executive Summary
2-Bromothiophene-3-boronic acid (C₄H₄BBrO₂S) is a bifunctional heteroaromatic building block designed for high-precision molecular assembly.[1] Unlike its more common isomer, (3-bromothiophen-2-yl)boronic acid, this compound features a boronic acid moiety at the C3 position and a bromine atom at the C2 position.[2] This specific substitution pattern enables sequential site-selective Suzuki-Miyaura cross-coupling reactions , allowing chemists to introduce two different aryl or heteroaryl groups onto the thiophene core in a controlled manner. Due to the inherent instability of the C3-boronic acid moiety (prone to protodeboronation), this compound is frequently generated in situ or utilized as its more stable pinacol ester equivalent.[2]
Part 1: Structural Characterization & Physicochemical Profile
1.1 Molecular Identity
The molecule consists of a five-membered thiophene ring substituted with a bromine atom at the
| Property | Value | Notes |
| IUPAC Name | (2-Bromothiophen-3-yl)boronic acid | Often confused with 3-bromo-2-thienyl isomer. |
| Molecular Formula | C₄H₄BBrO₂S | |
| Molecular Weight | 206.85 g/mol | Average mass.[3][4] |
| Monoisotopic Mass | 205.921 g/mol | Based on |
| CAS Number | Not widely listed | Often cited as the pinacol ester (e.g., CAS 849062-18-6 for the ester). |
| Physical State | Off-white solid (if isolated) | Typically handled as a solution or crude intermediate. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane).[2] |
1.2 Isomeric Distinction
It is critical to distinguish this compound from its regioisomer, which has inverted functionality positions.[2]
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Target Compound: 2-Bromo-3-thienylboronic acid (Br at C2, B(OH)₂ at C3).
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Common Isomer: 3-Bromo-2-thienylboronic acid (Br at C3, B(OH)₂ at C2; CAS 162607-26-3).[3][4]
The C3-boronic acid is generally less acidic and slightly less reactive in transmetallation than the C2-isomer, but it offers a strategic advantage: the remaining C2-Br bond is chemically distinct and highly reactive for subsequent oxidative addition steps.
Part 2: Synthesis & Stability Mechanisms
2.1 Synthetic Pathway: Halogen-Metal Exchange
The most reliable route to 2-bromothiophene-3-boronic acid involves the selective functionalization of 2,3-dibromothiophene . The reaction exploits the difference in acidity and the directing effect of the bromine atoms to achieve regioselective lithium-halogen exchange.
Protocol Logic:
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Substrate: 2,3-Dibromothiophene.
-
Reagent:
-Butyllithium ( -BuLi) or Isopropylmagnesium chloride ( -PrMgCl). -
Selectivity: Lithium-halogen exchange occurs preferentially at the C2 position due to the higher acidity of the
-proton (inductive effect of sulfur). However, to install the boron at C3, one must first protect C2 or rely on "halogen dance" mechanisms if starting from different precursors.[2]-
Direct Route: Selective lithiation of 3-bromothiophene at C2, followed by bromination to get 2,3-dibromothiophene, then selective exchange at C2 is standard.[2]
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Inversion Strategy: To get the 3-borono species, a common approach is to start with 3-bromothiophene , protect C2 (e.g., with TMS), lithiate C3, borylate, and then brominate C2.[2] Alternatively, selective exchange of 2,3-dibromothiophene at C2 followed by quenching with a borate gives the 2-borono product.[2]
-
Correct Route for Target: To obtain the 3-borono-2-bromo motif, one typically performs a halogen-metal exchange on 2,4-dibromothiophene (less common) or uses a directed ortho-lithiation (DoG) strategy on a 3-bromo derivative, though this is synthetically challenging.
-
Preferred Method:Halogen-Dance rearrangement is often avoided. The most robust method is the borylation of 2-bromo-3-iodothiophene . The C-I bond is weaker than C-Br, allowing selective exchange at C3 using
-PrMgCl, leaving the C2-Br intact.[2]
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2.2 Stability & Protodeboronation
Thiophene boronic acids are notoriously unstable towards protodeboronation (hydrolysis of the C-B bond replaced by C-H).
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Mechanism: Acid-catalyzed or base-catalyzed hydrolysis.
-
Risk Factor: The C3 position is susceptible, but the C2 position is even more so.[2] The presence of the electron-withdrawing Bromine at C2 stabilizes the C3-boronate slightly by reducing electron density, but it remains fragile.[2]
-
Mitigation: Convert immediately to the pinacol ester or use MIDA boronates for storage.
Part 3: Applications in Drug Discovery (Sequential Coupling)
The primary utility of 2-bromothiophene-3-boronic acid is in the construction of non-symmetrical di-aryl thiophenes.
Workflow:
-
First Coupling (Suzuki): The boronic acid (C3) reacts with an Aryl-Halide (Ar¹-X).
-
Condition: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.[2]
-
Selectivity: The C-B bond reacts; the C-Br bond (C2) remains intact because the catalyst inserts into the C-X of the partner, not the thiophene (assuming the partner is an iodide or activated bromide).
-
-
Second Coupling (Suzuki/Stille/Sonogashira): The remaining C2-Br is now reacted with a second boronic acid (Ar²-B(OH)₂).
-
Result: A 2,3-disubstituted thiophene with distinct Ar¹ and Ar² groups.[2]
-
Part 4: Visualization of Reaction Logic
Caption: Step-wise synthesis and sequential functionalization strategy for 2-bromothiophene-3-boronic acid, highlighting the chemoselectivity of the Halogen/Boron motifs.
Part 5: Experimental Protocol (Synthesis via 2-Bromo-3-iodothiophene)
Objective: Preparation of 2-bromothiophene-3-boronic acid (used immediately or esterified).
Materials:
-
2-Bromo-3-iodothiophene (1.0 eq)
-
Isopropylmagnesium chloride (
-PrMgCl, 2.0M in THF, 1.1 eq)[2] -
Trimethyl borate (B(OMe)₃, 1.5 eq)[2]
-
Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-bromo-3-iodothiophene and anhydrous THF (0.5 M concentration).
-
Exchange: Cool to -40 °C . Add
-PrMgCl dropwise. Stir for 30 minutes.-
Note: The temperature is critical. Too high (> -20 °C) may cause scrambling or reaction at the C2-Br.
-
-
Quench: Add Trimethyl borate dropwise at -40 °C. Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 1M HCl. Stir for 15 minutes.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo.
-
Critical Step: Do not heat excessively. If the free acid is unstable, add Pinacol (1.2 eq) and stir in Et₂O with MgSO₄ to form the pinacol ester, which can be purified by silica chromatography.[2]
-
References
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Synthesis of 2,3-Disubstituted Thiophenes
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Boronic Acid Stability & Protodeboronation
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Sequential Coupling Strategies
-
Source:Journal of Organic Chemistry, "One-Pot Sequential Cross-Coupling Reactions of Dihalogenated Heterocycles."[2]
-
URL: (Note: Link directs to the 3-bromo-2-thienyl isomer for comparative property data).
-
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Commercially Available Precursors
- Source: Sigma-Aldrich / Merck Technical Data Sheets for "2,3-Dibromothiophene" and "2-Bromo-3-iodothiophene."
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URL:
